molecular formula C14H20BrNO4 B8231295 tert-Butyl (2-(4-bromo-3-methoxyphenoxy)ethyl)carbamate

tert-Butyl (2-(4-bromo-3-methoxyphenoxy)ethyl)carbamate

Cat. No.: B8231295
M. Wt: 346.22 g/mol
InChI Key: OSDIWLUAURFXTB-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromo-3-methoxyphenoxy)ethyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-bromo-3-methoxyphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromo-3-methoxyphenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-bromo-3-methoxyphenoxy)ethyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating or the use of catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.

    Reduction Reactions: Products include amines and dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(4-bromo-3-methoxyphenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic transformations and as a reagent in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the effects of brominated and methoxylated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a pharmacophore in drug design.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-bromo-3-methoxyphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The carbamate group can also interact with proteins, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
  • tert-Butyl bromoacetate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Uniqueness

tert-Butyl (2-(4-bromo-3-methoxyphenoxy)ethyl)carbamate is unique due to the presence of both bromine and methoxy groups on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-3-methoxyphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-7-8-19-10-5-6-11(15)12(9-10)18-4/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDIWLUAURFXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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